Cas no 857789-92-5 (2-methyl-4-(oxolan-2-yl)butanoic acid)

2-Methyl-4-(oxolan-2-yl)butanoic acid is a chiral carboxylic acid derivative featuring a tetrahydrofuran (oxolane) ring, which imparts structural rigidity and influences its stereochemical properties. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, agrochemicals, and specialty materials. The presence of both a carboxyl group and a heterocyclic moiety allows for versatile functionalization, enabling applications in asymmetric synthesis and catalysis. Its well-defined stereochemistry makes it valuable for designing enantioselective reactions. The compound’s stability under standard conditions further enhances its utility in multistep synthetic processes. Researchers may explore its reactivity for developing novel bioactive molecules or fine chemicals.
2-methyl-4-(oxolan-2-yl)butanoic acid structure
857789-92-5 structure
Product Name:2-methyl-4-(oxolan-2-yl)butanoic acid
CAS No:857789-92-5
MF:C9H16O3
MW:172.221543312073
CID:6354090
PubChem ID:65162370
Update Time:2025-10-18

2-methyl-4-(oxolan-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-(oxolan-2-yl)butanoic acid
    • 2-Methyl-4-(tetrahydrofuran-2-yl)butanoic acid
    • CS-0344139
    • EN300-1828563
    • AKOS014496092
    • 857789-92-5
    • Inchi: 1S/C9H16O3/c1-7(9(10)11)4-5-8-3-2-6-12-8/h7-8H,2-6H2,1H3,(H,10,11)
    • InChI Key: GCOROYAXMQRQLV-UHFFFAOYSA-N
    • SMILES: O1CCCC1CCC(C(=O)O)C

Computed Properties

  • Exact Mass: 172.109944368g/mol
  • Monoisotopic Mass: 172.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 2-methyl-4-(oxolan-2-yl)butanoic acid

Introduction to 2-Methyl-4-(oxolan-2-yl)butanoic Acid (CAS No. 857789-92-5)

2-Methyl-4-(oxolan-2-yl)butanoic acid, with the CAS number 857789-92-5, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of organic acids and is characterized by its distinct molecular framework, which includes a methyl group, an oxolane ring, and a butanoic acid moiety.

The chemical formula of 2-methyl-4-(oxolan-2-yl)butanoic acid is C10H18O3. Its molecular weight is 186.24 g/mol, and it exists as a white crystalline solid at room temperature. The compound's solubility in water is limited, but it is soluble in common organic solvents such as ethanol and methanol. These physical properties make it suitable for various chemical reactions and formulations.

In terms of its chemical structure, the presence of the oxolane ring (a five-membered cyclic ether) imparts unique stereochemical properties to 2-methyl-4-(oxolan-2-yl)butanoic acid. The oxolane ring can exist in different conformations, which can influence the compound's reactivity and biological activity. The butanoic acid moiety, on the other hand, provides the compound with acidic properties and can participate in esterification reactions, making it a valuable building block in synthetic chemistry.

The synthesis of 2-methyl-4-(oxolan-2-yl)butanoic acid typically involves several steps, including the formation of the oxolane ring and the introduction of the butanoic acid group. One common synthetic route involves the reaction of an appropriate aldehyde with an epoxide to form the oxolane ring, followed by a subsequent carboxylation step to introduce the butanoic acid functionality. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.

In pharmaceutical research, 2-methyl-4-(oxolan-2-yl)butanoic acid has shown promise as a potential lead compound for drug development. Recent studies have explored its biological activity and pharmacological properties. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary studies have suggested that certain analogs of 2-methyl-4-(oxolan-2-yl)butanoic acid may have antiviral properties, making them candidates for further investigation in virology.

The potential applications of 2-methyl-4-(oxolan-2-yl)butanoic acid extend beyond pharmaceuticals. In materials science, this compound can be used as a precursor for the synthesis of advanced polymers with unique mechanical and thermal properties. The presence of functional groups such as carboxylic acids and ethers allows for a wide range of chemical modifications, enabling the creation of tailored materials for specific applications.

In environmental science, 2-methyl-4-(oxolan-2-yl)butanoic acid has been studied for its biodegradability and environmental impact. Research has shown that this compound can be broken down by microorganisms under aerobic conditions, suggesting that it may have a lower environmental footprint compared to some other synthetic compounds. This property makes it an attractive option for green chemistry initiatives aimed at reducing the environmental impact of chemical products.

The safety profile of 2-methyl-4-(oxolan-2-yl)butanoic acid is an important consideration for its use in various applications. Toxicological studies have indicated that this compound has low toxicity when handled properly. However, like any chemical substance, it should be used with appropriate safety measures to minimize exposure risks. Proper handling guidelines include wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.

In conclusion, 2-methyl-4-(oxolan-2-yl)butanoic acid (CAS No. 857789-92-5) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and environmental science. Its unique chemical structure and favorable properties make it an interesting subject for further research and development. As new studies continue to uncover its full potential, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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